
2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a heterocyclic compound with the molecular formula C8H7ClN4. This compound is of interest due to its unique structure, which combines a pyrimidine ring with a pyrazole moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 1-methyl-1H-pyrazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The pyrazole and pyrimidine rings can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in solvents like ethanol or DMF.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrimidines.
Oxidation: Formation of oxidized derivatives of the pyrazole or pyrimidine rings.
Reduction: Formation of reduced derivatives, potentially altering the electronic properties of the compound.
科学的研究の応用
2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target .
類似化合物との比較
Similar Compounds
- 4-Chloro-1-methyl-3-propyl-1H-pyrazolo[3,4-d]pyrimidine
- 3-((1H-Pyrazol-1-yl)methyl)pyrrolidin-3-ol
- 2-Chloro-4-(2-propyl-1H-imidazol-1-yl)pyrimidine
Uniqueness
2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine is unique due to its combination of a pyrimidine ring with a pyrazole moiety, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
特性
分子式 |
C8H7ClN4 |
|---|---|
分子量 |
194.62 g/mol |
IUPAC名 |
2-chloro-4-(1-methylpyrazol-4-yl)pyrimidine |
InChI |
InChI=1S/C8H7ClN4/c1-13-5-6(4-11-13)7-2-3-10-8(9)12-7/h2-5H,1H3 |
InChIキー |
CLPHKONKJXAECN-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)C2=NC(=NC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


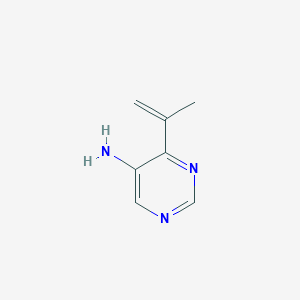
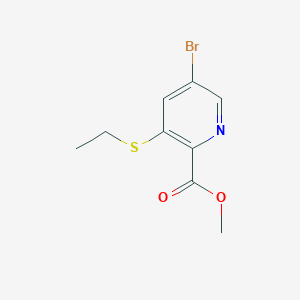
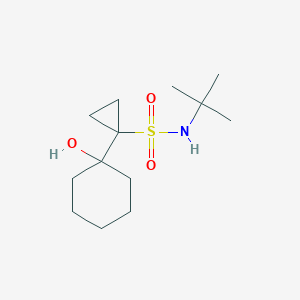
![Bis(4'-(tert-butyl)-[1,1'-biphenyl]-3-yl)amine](/img/structure/B13980085.png)
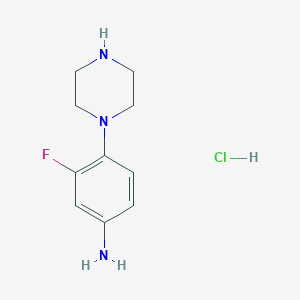

![Methyl 4-cyclobutyl-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13980106.png)

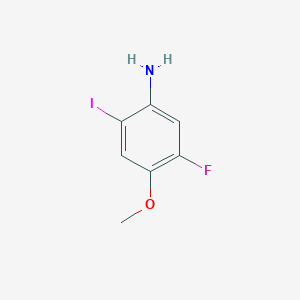
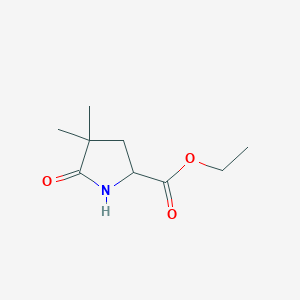
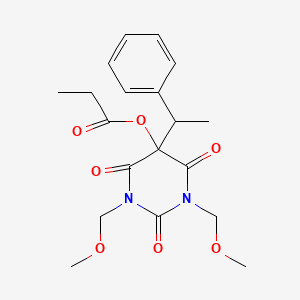
![2-{1-[(Tert-butoxycarbonyl)amino]cyclopropyl}ethyl methanesulfonate](/img/structure/B13980130.png)
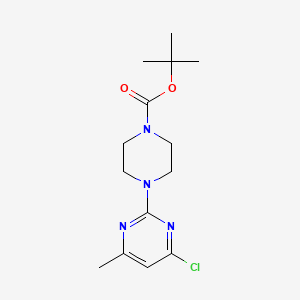
![(r)-7-(2-Amino-1-hydroxyethyl)-4-hydroxybenzo[d]thiazol-2(3h)-one](/img/structure/B13980157.png)
